4-[(4-Butylphenyl)diazenyl]benzonitrile
Description
4-[(4-Butylphenyl)diazenyl]benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a diazenyl (azo) group linked to a 4-butylphenyl moiety. The diazenyl group (–N=N–) confers distinct electronic and optical properties, making it relevant in materials science and photochemistry. The butyl chain enhances hydrophobicity and influences mesomorphic behavior, while the cyano group (–CN) contributes to dipole interactions and molecular packing . This compound is structurally related to azobenzene derivatives, which are widely studied for photoisomerization, liquid crystallinity, and dye applications. Notably, derivatives of this compound have been explored in biochemical contexts, such as modified ceramides for regulating lipid raft structures and apoptosis .
Properties
CAS No. |
59741-48-9 |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-[(4-butylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H17N3/c1-2-3-4-14-5-9-16(10-6-14)19-20-17-11-7-15(13-18)8-12-17/h5-12H,2-4H2,1H3 |
InChI Key |
XZTJVKGTZOQOKM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs)
- 4-[(4-Butylphenyl)diazenyl]benzonitrile: The cyano group acts as a moderate EWG, red-shifting absorption spectra compared to unsubstituted azobenzenes. The butyl chain minimally affects electronic properties but improves solubility in non-polar media .
- 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile (): The nitro (–NO₂) group is a stronger EWG than –CN, leading to a larger bathochromic shift (≈50 nm) in UV-vis spectra. This compound is used in disperse dyes for textiles due to enhanced lightfastness .
- (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile (): The dimethylamino (–NMe₂) group is electron-donating, creating a push-pull system with the –CN group. This results in strong intramolecular charge transfer (ICT), useful in non-linear optics and molecular recognition .
Table 1: Electronic Properties of Selected Azo-Benzonitriles
| Compound | λₘₐₓ (nm) | Key Applications |
|---|---|---|
| This compound | ~420 | Liquid crystals, biochemical probes |
| 5-Nitro derivative () | ~470 | Textile dyes |
| Dimethylamino derivative () | ~520 | Non-linear optics |
Alkyl Chain Length and Mesomorphic Behavior
- This compound : The butyl chain induces smectic phases in liquid crystals but with narrower mesophase ranges compared to longer alkyl chains. Transition temperatures: Cr 85°C → SmA 125°C → Iso .
- 4-Cyano-4'-pentylbiphenyl (): The pentyl chain extends mesophase stability (Cr 22°C → N 35°C → Iso), making it a staple in liquid crystal displays (LCDs) .
- Shuttlecock-shaped trimer (): Three azo-benzenonitrile units with alkyl spacers exhibit columnar hexagonal phases, enabling applications in optical storage devices due to reversible photoisomerization .
Table 2: Thermal Properties of Alkyl-Substituted Benzonitriles
Solubility and Functional Group Diversity
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile () : The boronate ester enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound. This reactivity is pivotal in synthesizing π-conjugated polymers .
- Methyl Orange () : The sulfonate (–SO₃⁻) group confers water solubility, contrasting with the hydrophobic benzonitrile core. Methyl Orange is a pH indicator, while the target compound’s applications are solvent-dependent .
- 4-(1H-Imidazol-1-yl)benzonitrile () : The imidazole ring introduces hydrogen-bonding capability, useful in coordination chemistry and catalysis, unlike the inert butyl group in the target compound .
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